Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride
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Overview
Description
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and ester functional groups within the spirocyclic framework makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-amino-5-oxaspiro[35]nonane-2-carboxylate hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate hydrochloride
- 8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride
Uniqueness
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial fields.
Properties
CAS No. |
2839157-49-0 |
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Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)7-4-10(5-7)6-8(11)2-3-14-10;/h7-8H,2-6,11H2,1H3;1H |
InChI Key |
WGQXDSLWLXMIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(CCO2)N.Cl |
Origin of Product |
United States |
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